![molecular formula C9H16F2N2O2 B13474084 tert-butyl N-[1-(aminomethyl)-2,2-difluorocyclopropyl]carbamate](/img/structure/B13474084.png)
tert-butyl N-[1-(aminomethyl)-2,2-difluorocyclopropyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-[1-(aminomethyl)-2,2-difluorocyclopropyl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an aminomethyl group, and a difluorocyclopropyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(aminomethyl)-2,2-difluorocyclopropyl]carbamate typically involves the protection of the amine group using a tert-butyl carbamate protecting group. The synthetic route may include the following steps:
Protection of the amine group: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (NEt3) to form the Boc-protected amine.
Formation of the difluorocyclopropyl moiety: The difluorocyclopropyl group can be introduced through a cyclopropanation reaction using a suitable difluorocarbene precursor.
Coupling reaction: The Boc-protected amine is then coupled with the difluorocyclopropyl intermediate under appropriate conditions to form the desired compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: Reduction reactions may involve the reduction of the carbamate group to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted carbamates and ureas.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of tert-butyl N-[1-(aminomethyl)-2,2-difluorocyclopropyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or modulator of specific enzymes, affecting their activity and downstream signaling pathways . The difluorocyclopropyl moiety is known to enhance the compound’s stability and binding affinity to its targets .
Vergleich Mit ähnlichen Verbindungen
- tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate hydrochloride
- tert-butyl N-[2-(aminomethyl)-1,3-dihydroxypropan-2-yl]carbamate
- tert-butyl N-phenylcarbamate
Uniqueness:
- The presence of the difluorocyclopropyl moiety distinguishes tert-butyl N-[1-(aminomethyl)-2,2-difluorocyclopropyl]carbamate from other similar compounds. This moiety imparts unique chemical and biological properties, such as increased stability and enhanced binding affinity to molecular targets .
Eigenschaften
Molekularformel |
C9H16F2N2O2 |
|---|---|
Molekulargewicht |
222.23 g/mol |
IUPAC-Name |
tert-butyl N-[1-(aminomethyl)-2,2-difluorocyclopropyl]carbamate |
InChI |
InChI=1S/C9H16F2N2O2/c1-7(2,3)15-6(14)13-8(5-12)4-9(8,10)11/h4-5,12H2,1-3H3,(H,13,14) |
InChI-Schlüssel |
RVBAXGYUADXJFS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1(CC1(F)F)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


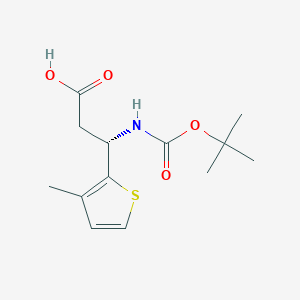
![1-iodo-3-(2H3)methylbicyclo[1.1.1]pentane](/img/structure/B13474009.png)
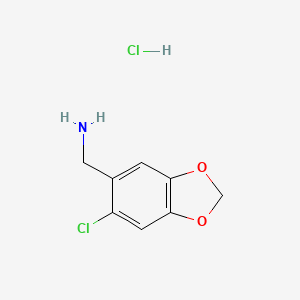
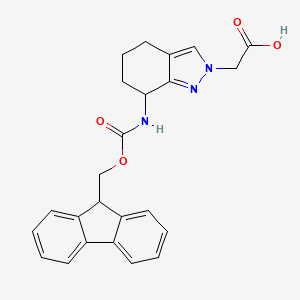
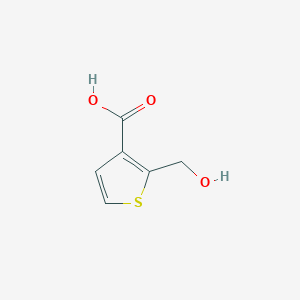
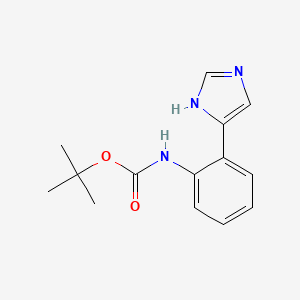
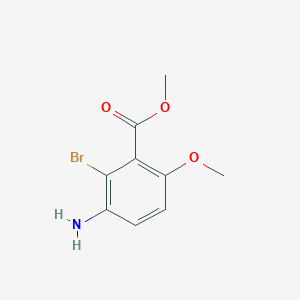
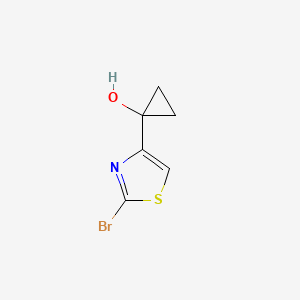
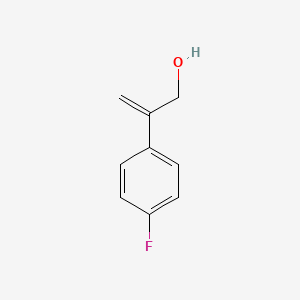
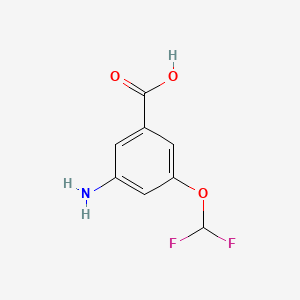
![N-[(furan-3-yl)methyl]cyclopentanamine hydrochloride](/img/structure/B13474073.png)
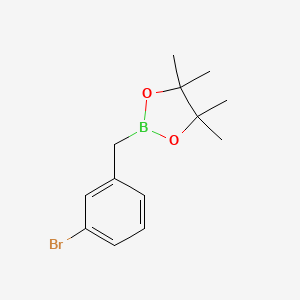
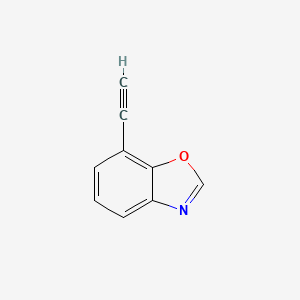
![1-{4-Fluorobicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride](/img/structure/B13474099.png)
